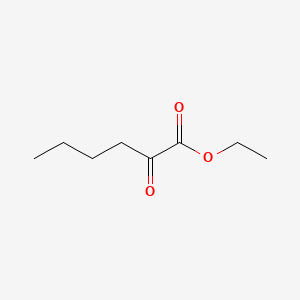

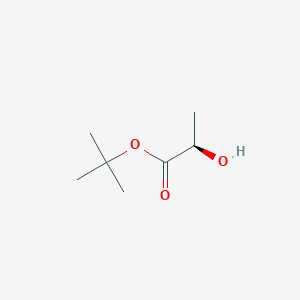

(3-benzylphenyl)boronic Acid

Descripción general

Descripción

“(3-benzylphenyl)boronic Acid” is a boronic acid derivative . Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Chemical Reactions Analysis

Boronic acids, including “(3-benzylphenyl)boronic Acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . They can also form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Suzuki Reactions: Boronic acids, including derivatives like (3-benzylphenyl)boronic acid, are key in Suzuki reactions for synthesizing biphenyls and other complex organic structures (Tyrrell & Brookes, 2003).

- Photoinduced Borylation: Novel, metal-free methods for the borylation of haloarenes to boronic acids, offering an efficient route for synthesizing boronic acid derivatives (Mfuh et al., 2017).

Biomedical and Pharmacological Applications

- Drug Delivery: Boronic acids are utilized in creating polymeric carriers for boronic acid-containing drugs, enhancing pharmacokinetics and targeting drug release (Kim, Suzuki, & Nagasaki, 2020).

- Optical Modulation and Sensing: Phenyl boronic acids, structurally related to (3-benzylphenyl)boronic acid, are used in saccharide recognition and optical modulation using carbon nanotubes (Mu et al., 2012).

- Catalysis: Boronic acids serve as catalysts in enantioselective reactions, critical in the synthesis of complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).

Material Science and Analytical Chemistry

- Nanosensor Development: Boronic acid-functionalized nanoparticles are employed in creating sensors for detecting carbohydrates and other compounds (Cannizzo, Amigoni-Gerbier, & Larpent, 2005).

- Glycoprotein Enrichment: Boronic acid-modified magnetic nanoparticles are synthesized for efficient glycoprotein enrichment, a critical process in biomedical research (Zhang, He, Chen, & Zhang, 2014).

Environmental and Bioanalytical Applications

- Bacteria Detection: Boronic acids, such as 3-aminophenylboronic acid, are used in sensors for detecting bacteria, leveraging their affinity binding to diol groups on bacterial cell walls (Wannapob et al., 2010).

Safety And Hazards

Direcciones Futuras

Boronic acids, including “(3-benzylphenyl)boronic Acid”, have been increasingly utilized in diverse areas of research. They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .

Propiedades

IUPAC Name |

(3-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYAVJRRZKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445374 | |

| Record name | (3-benzylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-benzylphenyl)boronic Acid | |

CAS RN |

173394-24-6 | |

| Record name | (3-benzylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)